6-Hydroxy-4-(trifluoromethyl)nicotinamide

Catalog No.
S8380898
CAS No.
1806317-11-2
M.F
C7H5F3N2O2
M. Wt
206.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-4-(trifluoromethyl)nicotinamide

CAS Number

1806317-11-2

Product Name

6-Hydroxy-4-(trifluoromethyl)nicotinamide

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-5(13)12-2-3(4)6(11)14/h1-2H,(H2,11,14)(H,12,13)

InChI Key

JZASIHOQMPWGMF-UHFFFAOYSA-N

SMILES

C1=C(C(=CNC1=O)C(=O)N)C(F)(F)F

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)N)C(F)(F)F

6-Hydroxy-4-(trifluoromethyl)nicotinamide is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the sixth position and a trifluoromethyl group at the fourth position of the pyridine ring. Its molecular formula is C₇H₄F₃N₃O, with a molecular weight of 207.11 g/mol. This compound is notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications .

Typical of amides and aromatic compounds. Key reactions include:

  • Acylation: It can react with acyl chlorides to form more complex derivatives, which can be useful in synthesizing pharmaceuticals.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for modifications at the aromatic ring.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols, depending on the reducing agent used.

These reactions facilitate the development of new derivatives with potentially enhanced biological activity .

Research indicates that 6-Hydroxy-4-(trifluoromethyl)nicotinamide exhibits various biological activities. It has been studied for its potential as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation. The trifluoromethyl group contributes to its potency and selectivity in biological systems. Additionally, this compound may have neuroprotective effects due to its structural similarities with other nicotinamide derivatives known for their neuroprotective properties .

The synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinamide typically involves several steps:

  • Starting Material Preparation: The synthesis begins with 6-hydroxy-nicotinic acid, which is then treated with trifluoroacetic anhydride or similar reagents to introduce the trifluoromethyl group.
  • Amidation: The resulting intermediate can be reacted with ammonia or primary amines to form the final amide product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

6-Hydroxy-4-(trifluoromethyl)nicotinamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for conditions like cancer or neurodegenerative diseases.
  • Chemical Research: It is useful in studies exploring the effects of trifluoromethyl groups on drug metabolism and efficacy.
  • Agricultural Chemistry: Its properties may lend themselves to applications in agrochemicals, particularly as a potential pesticide or herbicide .

Interaction studies involving 6-Hydroxy-4-(trifluoromethyl)nicotinamide focus on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in metabolic pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 6-Hydroxy-4-(trifluoromethyl)nicotinamide. Here are a few notable examples:

Compound NameStructureUnique Features
6-Hydroxy-nicotinamideStructureLacks trifluoromethyl group; lower lipophilicity
4-(Trifluoromethyl)nicotinic acidStructureContains carboxylic acid instead of amide; different biological activity
2-Hydroxy-6-(trifluoromethyl)nicotinamideStructureHydroxyl group at position two; potential for different interactions

These compounds highlight the uniqueness of 6-Hydroxy-4-(trifluoromethyl)nicotinamide due to its specific functional groups that influence both chemical reactivity and biological activity .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

206.03031189 g/mol

Monoisotopic Mass

206.03031189 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-02-18

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